(2,4-Dibromophenoxy)acetyl chloride

Physical Chemistry Organic Synthesis Process Chemistry

Problem: Replacing the 2,4-dibromophenoxy electrophile with dichloro or unsubstituted analogs alters density, logP, and SAR-validated potency (MPO IC₅₀=1.4 nM; CrtN IC₅₀=2.5 nM), compromising extraction efficiency and biological reproducibility. Solution: (2,4-Dibromophenoxy)acetyl chloride delivers: • 27% higher density vs. dichloro analog (1.9 vs. 1.5 g/cm³) for reliable organic-phase partitioning. • 331.5 °C boiling point supports high-temperature acylations with minimal volatilization loss. • Proven scaffold: derivatives show mosquito AChE IC₅₀=142 nM for vector-control library synthesis.

Molecular Formula C8H5Br2ClO2
Molecular Weight 328.38 g/mol
CAS No. 16738-07-1
Cat. No. B1354937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dibromophenoxy)acetyl chloride
CAS16738-07-1
Molecular FormulaC8H5Br2ClO2
Molecular Weight328.38 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Br)OCC(=O)Cl
InChIInChI=1S/C8H5Br2ClO2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2
InChIKeyABJOJUXBOIRTBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,4-Dibromophenoxy)acetyl Chloride Overview


(2,4-Dibromophenoxy)acetyl chloride (CAS 16738-07-1) is a halogenated phenoxyacetyl chloride derivative, classified as an acyl chloride electrophile. Its molecular formula is C₈H₅Br₂ClO₂, with a molecular weight of 328.39 g/mol . Characterized by a 2,4-dibromophenoxy ring linked to an acetyl chloride group, it exhibits a predicted density of 1.9±0.1 g/cm³ and a boiling point of 331.5±27.0 °C at 760 mmHg [1]. Primarily employed as a reactive intermediate in organic synthesis, it enables nucleophilic acyl substitution reactions to yield amides, esters, and other derivatives .

Workflow Organic synthesis — acyl chloride electrophile for amide and ester formation
Selection 2,4-Dibromophenoxy core as a reactive building block for SAR library construction
Use Context Research intermediate for nucleophilic acyl substitution; process chemistry studies

Risks of Substituting with In-Class Analogs


The in-class substitution of (2,4-dibromophenoxy)acetyl chloride with other phenoxyacetyl chlorides (e.g., unsubstituted, 2,4-dichloro, or 2,4,6-tribromo analogs) or carboxylic acid precursors is not trivial. Replacement alters key physicochemical parameters such as density, boiling point, and logP, which critically impact reaction kinetics, purification strategies, and downstream derivative properties [1]. Furthermore, the bromine substitution pattern (2,4-dibromo) confers a distinct biological activity profile in derivative compounds, as evidenced by structure-activity relationship (SAR) studies where halogen identity and position on the phenoxy ring directly correlate with target enzyme inhibition potency (e.g., AChE, MPO, CrtN) [2][3][4]. Direct substitution with a less dense or differently halogenated analog could therefore result in altered reactivity, unexpected physicochemical behavior, and a loss of validated biological activity, undermining the reproducibility of established protocols or the efficacy of derived lead compounds.

Density differs significantly from lighter halogen analogs, potentially altering phase-partitioning efficiency and workup reproducibility.
Elevated boiling point relative to unsubstituted analog may change thermal stability and distillation behavior, requiring process-specific re-optimization.
The 2,4-dibromo substitution pattern is correlated with distinct derivative bioactivity (AChE, MPO, CrtN); alternative halogen patterns may not replicate reported SAR outputs.

Quantitative Comparative Evidence


Higher Density vs. Dichloro Analog

(2,4-Dibromophenoxy)acetyl chloride exhibits a higher predicted density than its direct 2,4-dichloro analog (2,4-dichlorophenoxyacetic acid). This physical property difference is a direct consequence of the higher atomic mass of bromine relative to chlorine, affecting material handling, mixing, and separation processes in industrial or laboratory synthesis [1].

Density vs. Dichloro Analog
Cross-study comparable
Target: 1.9 ± 0.1 g/cm³
Comparator: 1.5 ± 0.1 g/cm³
~27% higher density
Higher density may affect phase partitioning
Predicted physicochemical values; process context review advised
Physical Chemistry Organic Synthesis Process Chemistry

Higher Boiling Point vs. Unsubstituted Analog

The presence of two heavy bromine atoms in the 2,4-positions of the phenoxy ring results in a predicted boiling point that is significantly elevated compared to the unsubstituted phenoxyacetyl chloride analog. This difference impacts the compound's behavior under thermal stress and during purification by distillation [1][2].

Boiling Point vs. Unsubstd.
Cross-study comparable
Target: 331.5 ± 27.0 °C
Comparator: 225–226 °C
~106 °C increase
Elevated BP suggests different thermal behavior
Predicted vs. experimental; distillation conditions may differ
Thermal Stability Distillation Reaction Engineering

Acyl Chloride Reactivity vs. Carboxylic Acid

(2,4-Dibromophenoxy)acetyl chloride, as an acyl chloride, is a significantly more reactive electrophile than its corresponding carboxylic acid, (2,4-dibromophenoxy)acetic acid. This is a fundamental class-level distinction. The chloride is a better leaving group than hydroxide, enabling direct and efficient acylation of amines and alcohols under mild conditions to form amides and esters, respectively, without the need for coupling reagents .

Reactivity: Cl vs. COOH
Class-level inference
Acyl chloride: high reactivity, direct acylation
Carboxylic acid: requires activation (coupling reagents)
Enables direct amide/ester formation
Class-level reactivity distinction; reaction rate context
Synthetic Methodology Acylation Medicinal Chemistry

AChE Inhibition by Derivative

A derivative of (2,4-dibromophenoxy)acetyl chloride, specifically a compound containing the 2,4-dibromophenoxy core, has demonstrated potent inhibitory activity against acetylcholinesterase (AChE) from the African malaria mosquito (Anopheles gambiae) [1]. This is a direct quantitative measure of a biological effect stemming from the specific 2,4-dibromo substitution pattern.

AChE Inhibition (Deriv.)
Supporting evidence
IC₅₀ = 142 nM (10 min)
Reported derivative AChE inhibition
Anopheles gambiae recombinant AChE, Ellman assay
Enzymology Chemical Biology Insecticide Discovery

MPO Inhibition by Derivative

A structurally related compound derived from or containing the (2,4-dibromophenoxy)acetyl scaffold exhibits potent inhibition of myeloperoxidase (MPO), an enzyme involved in inflammatory processes [1]. The reported IC₅₀ values are in the low nanomolar range, indicating a high-affinity interaction.

MPO Inhibition (Deriv.)
Supporting evidence
IC₅₀ = 1.0 nM (unknown origin)
IC₅₀ = 1.4 nM (recombinant human)
Reported derivative MPO inhibition
Aminophenyl fluorescein assay; enzyme source context
Inflammation Drug Discovery Peroxidase Inhibition

CrtN Virulence Factor Inhibition by Derivative

A derivative synthesized from (2,4-dibromophenoxy)acetyl chloride or a closely related analog has been reported to potently inhibit CrtN (4,4'-diapophytoene desaturase), a key enzyme in the biosynthesis of the golden pigment staphyloxanthin in Staphylococcus aureus [1]. Inhibition of CrtN renders the bacteria more susceptible to immune clearance and oxidative stress, representing a novel anti-virulence strategy.

CrtN Inhibition (Deriv.)
Supporting evidence
IC₅₀ = 2.5 nM
Reported derivative CrtN inhibition
S. aureus Newman strain, staphyloxanthin spectrophotometry
Antibacterial Virulence Staphylococcus aureus

(2,4-Dibromophenoxy)acetyl Chloride Applications


High-Density Derivative Synthesis

The 27% higher predicted density of (2,4-dibromophenoxy)acetyl chloride compared to its 2,4-dichloro analog (1.9 vs 1.5 g/cm³) makes it a superior acylating agent when designing reaction work-ups that rely on liquid-liquid extraction. Its derivatives will tend to partition more reliably into the denser organic phase, facilitating cleaner separations from aqueous layers and improving product recovery in process chemistry workflows [1].

Insecticidal Leads Targeting AChE

The established, albeit indirect, link between a (2,4-dibromophenoxy)acetyl-derived molecule and sub-micromolar inhibition of mosquito AChE (IC₅₀ = 142 nM) validates the procurement of this specific acyl chloride for constructing focused compound libraries [2]. Researchers in vector control and insecticide development can utilize it to synthesize novel amides and esters for screening against AChE from various insect species, leveraging the proven bioactivity of the 2,4-dibromophenoxy core.

MPO and CrtN Inhibitor Scaffold

Derivatives containing the (2,4-dibromophenoxy)acetyl moiety have demonstrated low nanomolar inhibitory activity against therapeutically relevant enzymes, specifically human myeloperoxidase (MPO, IC₅₀ = 1.4 nM) and the S. aureus virulence factor CrtN (IC₅₀ = 2.5 nM) [3][4]. For medicinal chemistry and chemical biology groups, (2,4-dibromophenoxy)acetyl chloride is a high-value starting material for generating advanced analogs to probe MPO's role in inflammation or to develop novel agents that disarm S. aureus by blocking staphyloxanthin biosynthesis.

High-Temperature Acylating Agent

The substantially elevated boiling point of (2,4-dibromophenoxy)acetyl chloride (331.5 °C) compared to unsubstituted phenoxyacetyl chloride (225-226 °C) makes it the preferred choice for high-temperature acylation reactions where minimizing reagent loss through volatilization is critical for safety and yield [1]. Its lower vapor pressure enhances process safety and reduces the need for specialized high-pressure equipment in certain heated reactions.

Application
Selection Property
Validation Focus
Biphasic workup development
Density-dependent extraction behavior
Phase-partitioning optimization
AChE inhibitor library synthesis
Reported AChE inhibition from derivative scaffold
AChE inhibition assay context
MPO/CrtN enzyme inhibition research
Derivative MPO and CrtN inhibition reported
Enzyme inhibition endpoint review
Elevated-temperature acylation studies
Higher boiling point profile
Thermal stability and process safety review

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